2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
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Overview
Description
The compound is an organic molecule with a complex structure. It contains a dimethylaminoethoxy group, a fluorine atom, a tetramethyl-1,3,2-dioxaborolan-2-YL group, and a benzonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structure can be analyzed using techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. The presence of the boronic acid pinacol ester group suggests it could be used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Scientific Research Applications
- 2-Methoxy-5-boronic acid pinacol ester serves as an essential organic boron reagent. It participates in C-C bond-forming reactions, such as Suzuki-Miyaura cross-coupling reactions, which allow the construction of complex organic molecules. Researchers use it to create biaryl compounds, heterocycles, and other structurally diverse molecules .
- This compound plays a crucial role in the synthesis of amino-substituted imidazopyridines. It is used in a microwave-assisted, four-component coupling process to efficiently produce these valuable heterocyclic compounds. Imidazopyridines have applications in medicinal chemistry and drug discovery .
- The versatility of 2-aminopyridine-5-boronic acid pinacol ester makes it an excellent building block for diverse compound libraries. Researchers can use it to create a wide range of derivatives, exploring their biological activities, pharmacological properties, and potential therapeutic applications .
- Researchers have obtained single crystals of this compound suitable for X-ray crystallographic analysis. By determining its crystal structure, scientists gain insights into its three-dimensional arrangement, bonding patterns, and intermolecular interactions. Such studies contribute to our understanding of molecular behavior and reactivity .
- As part of the broader field of organoboron chemistry, this compound contributes to the development of new synthetic methodologies. Researchers investigate its reactivity, stability, and compatibility with other functional groups. Organoboron compounds are essential tools for creating complex molecules in a controlled manner .
Organic Synthesis and C-C Bond Formation
Amino-Substituted Imidazopyridines
Building Block for Compound Libraries
Crystallography and Structural Studies
Organoboron Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFN2O3/c1-16(2)17(3,4)24-18(23-16)13-10-15(22-8-7-21(5)6)12(11-20)9-14(13)19/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBAIPTUMFKLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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